molecular formula C21H25NO3 B14316095 1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine CAS No. 112291-14-2

1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine

Cat. No.: B14316095
CAS No.: 112291-14-2
M. Wt: 339.4 g/mol
InChI Key: OGVZLESULCJDBE-UHFFFAOYSA-N
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Description

1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine is a complex organic compound featuring a piperidine ring substituted with a furan moiety. This compound is of interest due to its unique structure, which combines the properties of piperidine and furan rings, making it a potential candidate for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furanones and related compounds.

    Reduction: Reduced furan derivatives.

    Substitution: N-substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The furan rings can participate in π-π interactions, while the piperidine ring can form hydrogen bonds and ionic interactions with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine is unique due to its combination of a piperidine ring with bis(5-methylfuran-2-yl)methyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

112291-14-2

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

1-[[5-[bis(5-methylfuran-2-yl)methyl]furan-2-yl]methyl]piperidine

InChI

InChI=1S/C21H25NO3/c1-15-6-9-18(23-15)21(19-10-7-16(2)24-19)20-11-8-17(25-20)14-22-12-4-3-5-13-22/h6-11,21H,3-5,12-14H2,1-2H3

InChI Key

OGVZLESULCJDBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=CC=C(O3)CN4CCCCC4

Origin of Product

United States

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